CID 156592262

Description

Overview of Direct Dyes within the Azo Class in Industrial and Academic Contexts

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries. researchgate.net Their defining feature is the presence of one or more azo groups (–N=N–), which act as chromophores and are responsible for the color. researchgate.netncsu.edu Azo dyes are classified based on their application method and chemical structure, with categories including acid, basic, reactive, disperse, and direct dyes. uark.edu

Direct dyes, a significant subgroup of azo dyes, are so-named because they can be applied directly to cellulosic fibers like cotton and viscose without the need for a mordant. ontosight.ai They are typically water-soluble anionic compounds that adhere to fibers through non-covalent interactions such as hydrogen bonding and van der Waals forces. Industrially, direct dyes are widely used in the textile, paper, and leather industries. researchgate.netontosight.aichemicalbook.com

In academia, the widespread use and subsequent release of azo dyes into industrial effluents have made them a major focus of environmental research. ncsu.edutandfonline.com Studies investigate their toxicity, persistence in ecosystems, and potential to degrade into harmful aromatic amines. uark.edumdpi.com Consequently, a substantial body of research is dedicated to developing effective methods for their removal from wastewater, including photocatalysis, biodegradation, and electrochemical treatments. tandfonline.comrasayanjournal.co.inppaspk.orgresearchgate.net

Historical Trajectory and Evolution of Research on Direct Violet 51

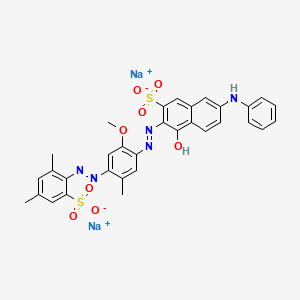

The advent of the synthetic dye industry is marked by William Henry Perkin's discovery of mauveine in 1856, followed by Peter Griess's work in 1858 that established the chemistry of azo compounds. researchgate.net Within this context, Direct Violet 51 emerged as a valuable colorant. Its synthesis involves a multi-step diazotization and coupling process. The manufacturing method starts with the diazotization of 2-Amino-3,5-dimethylbenzenesulfonic acid, which is then coupled with 2-Amino-4-methylanisole. worlddyevariety.comchemicalbook.com The resulting product undergoes a second diazotization and is subsequently coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield Direct Violet 51. worlddyevariety.comchemicalbook.comguidechem.com

Historically, the primary application of Direct Violet 51 has been for the direct dyeing and printing of materials such as cotton, viscose, wool, silk, and polyamide fibers. worlddyevariety.comchemicalbook.comchemicalbook.com It has also been used to color leather and paper products. chemicalbook.comontosight.aichemicalbook.com

The evolution of research on Direct Violet 51 reflects a shift from its initial industrial application to its use as a model compound in advanced scientific studies. Early interest was centered on its dyeing properties and performance. worlddyevariety.comchemicalbook.com More recent research has repurposed the dye for novel applications and environmental remediation studies. For instance, it is now being investigated for its sensing capabilities and as a target pollutant for testing the efficacy of new water treatment technologies. rasayanjournal.co.inppaspk.orgtandfonline.com

Identification of Current Research Frontiers and Knowledge Gaps for Direct Violet 51

Current research on Direct Violet 51 is primarily concentrated in the fields of environmental remediation and sensor technology. Scientists are exploring innovative methods to degrade the dye in aqueous solutions and to utilize its properties for detecting other chemical substances.

Environmental Remediation: A significant area of research is the photocatalytic degradation of Direct Violet 51, treating it as a model organic water pollutant. ppaspk.org Studies have successfully used novel photocatalysts to break down the dye under solar or UV light.

A solar-active CeO₂/rGO hybrid photocatalyst was synthesized and showed effective degradation of Direct Violet 51 in an aqueous medium. rasayanjournal.co.in

Bi₂MoO₆/GO composite nanoflakes have also been developed as a solar light-driven photocatalyst, demonstrating excellent photodegradation efficiency against the dye. ppaspk.org One study found that these nanoflakes could achieve 99.00% degradation of a Direct Violet 51 solution within 80 minutes. ppaspk.org

Sonophotocatalytic degradation using copper-impregnated alumina (B75360) has achieved 100% degradation of Direct Violet 51 in 60 minutes under optimized pH conditions. researchgate.net

Electrochemical methods using graphite (B72142) electrodes have also been investigated, achieving up to 94% color removal from a solution after 50 minutes of treatment. researchgate.net

Sensor Technology: A promising new frontier is the use of Direct Violet 51 in fabricating colorimetric sensors.

Research has shown that cotton fabrics dyed with Direct Violet 51 can act as textile-based sensors for detecting volatile organic compounds (VOCs). tandfonline.comtandfonline.com

These sensors exhibit a visible color change upon exposure to certain VOCs, particularly polar ones like N,N-dimethylformamide (DMF). tandfonline.com The sensing mechanism is attributed to factors like solvatochromism and changes in the aggregation state of the dye molecules on the fabric. tandfonline.com When exposed to DMF gas, the maximum absorption wavelength of the dyed fabric shifted from 560 nm to 530 nm. tandfonline.comtandfonline.com

Table 2: Summary of Recent Research Findings on Direct Violet 51

| Research Area | Key Finding | Methodology | Source(s) |

|---|---|---|---|

| VOC Sensing | Cotton fabric dyed with Direct Violet 51 functions as a colorimetric sensor for polar VOCs, especially DMF. | Colorimetric analysis of dyed fabric upon exposure to VOCs. | tandfonline.comtandfonline.com |

| Photocatalysis | CeO₂/rGO hybrid photocatalyst effectively degrades the dye under solar irradiation. | Synthesis of hybrid photocatalyst and testing its degradation efficiency. | rasayanjournal.co.in |

| Photocatalysis | Bi₂MoO₆/GO nanoflakes achieved 99% degradation of the dye in 80 minutes under solar light. | Hydrothermal synthesis of composite nanoflakes for dye degradation. | ppaspk.org |

| Sonophotocatalysis | Copper-impregnated Al₂O₃ achieved 100% degradation in 60 minutes. | Wet impregnation method to prepare catalyst for visible-light degradation. | researchgate.net |

| Electrochemical Treatment | Graphite electrodes removed up to 94% of the dye's color in 50 minutes. | Batch electrochemical cell with graphite anode and cathode. | researchgate.net |

| Biosorption | HCl-treated sugarcane bagasse biomass can be used for the removal of the dye from aqueous solutions. | Biosorption using modified lignocellulosic waste. | researchgate.net |

Knowledge Gaps: Despite these advancements, several knowledge gaps remain. While the feasibility of using Direct Violet 51 in VOC sensors has been demonstrated, further research is needed to explore the full range of detectable compounds, the sensor's long-term stability, and its performance in complex environmental matrices. In the area of environmental remediation, while high degradation efficiencies are reported, the complete mineralization of the dye and the identification of all intermediate breakdown products require more detailed investigation to ensure the detoxification of the water. Furthermore, optimizing the cost-effectiveness and scalability of these advanced degradation technologies for real-world industrial wastewater treatment remains a significant challenge. ppaspk.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5489-77-0 |

|---|---|

Molecular Formula |

C32H29N5NaO8S2 |

Molecular Weight |

698.7 g/mol |

IUPAC Name |

disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C32H29N5O8S2.Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44); |

InChI Key |

SUWDLDSAUCWLIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)O)OC)C.[Na] |

Other CAS No. |

5489-77-0 |

Pictograms |

Irritant |

Synonyms |

Direct Violet 51 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Direct Violet 51

Established Synthetic Pathways for Direct Violet 51 Production

The conventional and established manufacturing process for Direct Violet 51 is a multi-step synthesis involving sequential diazotization and coupling reactions. Current time information in Bangalore, IN.benchchem.com This process begins with specific aromatic amine and sulfonic acid precursors and builds the complex disazo structure step-by-step.

The synthesis proceeds as follows:

First Diazotization and Coupling: The process starts with the diazotization of 2-Amino-3,5-dimethylbenzenesulfonic acid. This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C), to form a diazonium salt. Current time information in Bangalore, IN.benchchem.com This reactive diazonium salt is then coupled with 2-Amino-4-methylanisole (also known as cresidine). Current time information in Bangalore, IN.benchchem.com This reaction forms a stable monoazo intermediate compound.

Second Diazotization: The resulting monoazo amine intermediate is then subjected to a second diazotization reaction under similar conditions to convert its remaining primary amino group into a diazonium salt. Current time information in Bangalore, IN.

Final Coupling: The final step is the coupling of this second diazonium intermediate with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (also known as N-phenyl J acid). Current time information in Bangalore, IN.benchchem.com This coupling occurs under alkaline conditions to yield the final Direct Violet 51 molecule. Current time information in Bangalore, IN.benchchem.com

The finished product is typically isolated from the reaction mixture by salting out, followed by filtration, drying, and crushing to obtain a purple powder.

Table 1: Key Reactants in the Established Synthesis of Direct Violet 51

| Role in Synthesis | Compound Name | Alternative Name(s) |

|---|---|---|

| First Diazo Component | 2-Amino-3,5-dimethylbenzenesulfonic acid | - |

| First Coupling Component | 2-Amino-4-methylanisole | 2-methoxy-5-methylaniline; Cresidine |

Development of Novel Approaches and Green Chemistry Principles in Direct Violet 51 Synthesis

While the traditional synthesis of azo dyes is well-established, modern chemical research focuses on developing more efficient, safer, and environmentally friendly methods. These novel approaches, while not always documented specifically for Direct Violet 51, are applicable to the synthesis of disazo dyes in general and represent the direction of industrial chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. mdpi.com For azo dyes, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govnumberanalytics.comdntb.gov.ua This technique offers a metal-free pathway for coupling nitroarenes and aromatic amines to rapidly produce a variety of azo dyes. slideshare.net

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound is another energy source used to enhance chemical reactions. In the context of dye synthesis, it can increase mass transport between reactants and generate high-energy microenvironments through cavitation, potentially accelerating the reaction rate. numberanalytics.comscience.gov While often studied for dye degradation, ultrasound has been successfully used to assist in the synthesis of related materials, such as aminated lignin (B12514952) for flocculating azo dyes, indicating its potential for application in the primary synthesis process itself. science.govdoubtnut.com

Green Chemistry Approaches: Significant efforts have been made to make azo dye synthesis more sustainable. Key developments include:

Solvent-Free Synthesis: Performing reactions by grinding solid reactants together avoids the use of toxic liquid solvents, reduces waste, and simplifies the purification process. google.comcapes.gov.br

Solid Acid Catalysts: Traditional diazotization requires strong liquid acids, which are corrosive and generate acidic waste. capes.gov.br Novel methods use recyclable solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). google.comcapes.gov.brtandfonline.com These catalysts are more environmentally benign, easily separated from the reaction mixture, and can stabilize the highly reactive diazonium salt intermediates. capes.gov.brtandfonline.com

These modern techniques aim to overcome the drawbacks of traditional methods, including the instability of diazonium salts, the need for low temperatures, and the generation of toxic waste. google.comcapes.gov.br

Strategies for Derivatization and Functionalization of Direct Violet 51

Derivatization and functionalization involve the strategic modification of a parent molecule to alter its properties, such as color shade, solubility, or affinity for a substrate. For a disazo dye like Direct Violet 51, this can be achieved by changing the constituent aromatic building blocks.

Varying the Coupling Components: A primary strategy is to replace the coupling components used in the synthesis. By substituting N-phenyl J acid with other electron-rich nucleophiles like different phenols, naphthols, or aromatic amines, a wide array of new dyes with varied shades and properties can be created. doi.org The synthesis of novel azo dyes often involves coupling diazonium salts with various components like 4-hydroxyl-1-methyl-2-(1H)-quinolone or N,N-disubstituted arylamines to generate a library of derivatives. numberanalytics.com

Modifying the Diazo Components: Similarly, the aromatic amines used as the diazo components can be altered. For instance, using heterocyclic amines like 2-aminobenzothiazoles or 4-aminoantipyrine (B1666024) as the starting point for diazotization leads to hetarylazo dyes, which are known for high tinctorial power and brightness. doi.org The synthesis of an analog of C.I. Direct Yellow 1 was achieved by replacing the carcinogenic benzidine (B372746) intermediate with the non-carcinogenic 4,4'-diaminobenzanilide, demonstrating a functionalization strategy aimed at improving safety. psu.edu

Oligomerization: Another structural modification approach is the creation of oligomeric azo dyes. This can be achieved by coupling diazonium salts of sulfonic acids with phenolic resins. rsc.org The resulting oligomeric structures have unique properties and may exhibit enhanced fixation on textile fibers, potentially reducing dye effluent during application. rsc.org

These strategies allow for the fine-tuning of the dye's molecular structure to meet specific performance or environmental requirements.

Reaction Mechanism Studies in Direct Violet 51 Synthesis

The synthesis of Direct Violet 51 is governed by two fundamental reaction mechanisms in organic chemistry: diazotization and azo coupling.

Diazotization Mechanism: Diazotization is the process of converting a primary aromatic amine into a diazonium salt. numberanalytics.combyjus.com The reaction proceeds through several key steps:

Formation of Nitrous Acid: In the presence of a strong acid, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). doubtnut.comchemicalnote.com

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. byjus.comchemicalnote.com

Electrophilic Attack: The primary aromatic amine acts as a nucleophile and attacks the electrophilic nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation. byjus.com

Formation of the Diazonium Ion: The N-nitrosamine is tautomerized to a diazohydroxide, which is then protonated in the acidic medium. The subsequent loss of a water molecule yields the final aryldiazonium ion (Ar-N₂⁺). byjus.com

This diazonium ion is a weak electrophile and is kept at low temperatures as it is generally unstable and used immediately in the next step. nih.gov

Azo Coupling Mechanism: Azo coupling is an electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org The aryldiazonium ion formed during diazotization acts as the electrophile, while an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative (the coupling component), serves as the nucleophile. nih.govnumberanalytics.com

Electrophilic Attack: The diazonium ion attacks the activated aromatic ring of the coupling component. numberanalytics.comjove.com The presence of strong electron-donating groups (like -OH or -NH₂) on the coupling component is crucial for the reaction to proceed. numberanalytics.com

Formation of the Sigma Complex: The attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.comjove.com

Re-aromatization: The sigma complex loses a proton (H⁺) to a base, restoring the aromaticity of the ring and forming the stable azo linkage (–N=N–), which creates the final azo compound. numberanalytics.comjove.com

The pH of the reaction is critical. Coupling with phenols is typically faster under mildly alkaline conditions (pH > 7), which deprotonates the phenol to the more strongly activating phenoxide ion. jove.com Conversely, coupling with aromatic amines is optimal in slightly acidic conditions (pH 5-7) to ensure sufficient concentration of the free amine, which is the reactive species. jove.com

Interaction Mechanisms of Direct Violet 51 with Substrates

Adsorption Thermodynamics and Kinetics on Cellulosic and Proteinaceous Fibers

The adsorption of Direct Violet 51 onto textile fibers is a spontaneous process, as indicated by thermodynamic studies. The process is influenced by factors such as temperature, contact time, and the nature of the adsorbent.

Thermodynamics:

The thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the nature of the adsorption process. For the adsorption of Direct Violet 51, studies have shown that the process can be either exothermic or endothermic, depending on the specific adsorbent and conditions. researchgate.netnih.gov An exothermic process, indicated by a negative ΔH°, suggests that lower temperatures favor adsorption. Conversely, an endothermic process (positive ΔH°) implies that higher temperatures are more favorable. mdpi.commdpi.com The negative values of ΔG° confirm the spontaneous nature of the adsorption. researchgate.net

For instance, in the adsorption of Direct Violet 51 onto sugarcane bagasse, the process was found to be endothermic, as revealed by the calculated thermodynamic parameters. researchgate.net In another study involving the removal of the dye using a different adsorbent, the process was found to be exothermic and spontaneous at lower temperatures (20°C and 30°C), with favorability decreasing at higher temperatures. researchgate.net

Kinetics:

The kinetics of Direct Violet 51 adsorption describe the rate at which the dye is taken up by the fiber. Several kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to analyze the experimental data. The pseudo-second-order kinetic model has been found to provide the best fit for the adsorption of Direct Violet 51 in several studies, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.govresearchgate.net

The rate of adsorption is initially rapid due to the availability of a large number of active sites on the fiber surface. researchgate.net As these sites become occupied, the rate of adsorption slows down until equilibrium is reached. mdpi.com The time to reach equilibrium can vary depending on the experimental conditions. For example, in one study, a significant removal rate of approximately 99% was achieved after only 50 minutes. researchgate.net

Elucidation of Intermolecular Forces Governing Dye-Substrate Interactions

The affinity of Direct Violet 51 for cellulosic and proteinaceous fibers is attributed to a combination of intermolecular forces. nih.govunam.mx These forces include:

Van der Waals Forces: These are weak, short-range forces that arise from the temporary fluctuations in electron distribution within the dye and fiber molecules. The planar structure of direct dyes like Direct Violet 51 allows for close contact with the fiber surface, maximizing the effect of these forces. nih.govresearchgate.net

Hydrogen Bonding: Hydrogen bonds can form between the functional groups of the dye (such as -NH and -OH) and the hydroxyl groups (-OH) of cellulose (B213188) or the amino (-NH2) and carboxyl (-COOH) groups of protein fibers. nih.govunam.mx

Ionic Interactions: Direct Violet 51 is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups (-SO3-). scbt.com In acidic conditions, the amino groups in protein fibers can become protonated (-NH3+), leading to strong electrostatic attraction between the positively charged fiber and the negatively charged dye. unam.mx For cellulosic fibers, which have a negative surface charge in water, the presence of electrolytes is crucial to overcome the electrostatic repulsion between the dye and the fiber. whiterose.ac.ukwhiterose.ac.uk

Spectroscopic Investigations of Direct Violet 51 – Substrate Complexes

Spectroscopic techniques are invaluable for studying the interactions between Direct Violet 51 and various substrates.

UV-Visible Spectroscopy: This technique is used to determine the concentration of the dye in solution and to monitor the extent of adsorption over time. The maximum absorbance wavelength (λmax) of Direct Violet 51 is typically around 549 nm. mdpi.comp2infohouse.org Changes in the absorbance spectrum, such as a shift in λmax or a decrease in absorbance intensity, can provide information about the dye-substrate interaction. tandfonline.com For instance, the decolorization of the dye solution after treatment with an adsorbent indicates its removal from the solution. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups on the surface of the adsorbent and to understand how they are involved in the adsorption process. researchgate.netppaspk.org A comparison of the FTIR spectra of the adsorbent before and after dye adsorption can reveal changes in the positions and intensities of peaks corresponding to functional groups like -OH, -C=O, and -NH. researchgate.net The disappearance or shifting of these peaks after dye loading suggests their involvement in the binding process. researchgate.net

Influence of Solution Parameters on Dyeing Efficiency

The efficiency of the dyeing process with Direct Violet 51 is significantly affected by several solution parameters.

pH: The pH of the dyebath plays a critical role in the adsorption of Direct Violet 51. For proteinaceous fibers, acidic conditions are generally preferred as they lead to the protonation of amino groups, enhancing the electrostatic attraction with the anionic dye. unam.mx In the case of cellulosic fibers, the effect of pH can be more complex. Some studies have reported optimal dye removal at acidic pH, while others have found the highest efficiency at neutral or slightly alkaline pH. nih.govscientific.net For example, one study found favorable removal of Direct Violet 51 at pH 2, while another reported the highest removal efficiency at pH 7. nih.govscientific.net The optimal pH often depends on the specific adsorbent being used. The surface charge of the adsorbent, which is influenced by the pH, is a key factor. scientific.net

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), is essential for the dyeing of cellulosic fibers with direct dyes. ncsu.eduwhiterose.ac.uk Cellulosic fibers acquire a negative surface charge in water, which creates an electrostatic repulsion with the anionic dye molecules. Electrolytes help to neutralize this negative charge, thereby reducing the repulsion and promoting dye uptake. whiterose.ac.uk The presence of salt can also increase the aggregation of dye molecules, which can further enhance their affinity for the fiber.

Temperature: Temperature has a dual effect on the dyeing process. An increase in temperature generally increases the rate of dye diffusion, allowing the dye molecules to penetrate the fiber structure more quickly. colorfuldyes.com This can lead to a faster dyeing process. However, the effect of temperature on the equilibrium adsorption depends on whether the process is exothermic or endothermic. For exothermic processes, an increase in temperature will decrease the extent of adsorption at equilibrium. researchgate.net For endothermic processes, higher temperatures will favor adsorption. mdpi.com Studies have shown that for some direct dyes, the deepest color is achieved at temperatures between 60-70°C, with the dyeing rate decreasing above 90°C. colorfuldyes.com The optimal dyeing temperature for Direct Violet 51 can vary depending on the substrate and other dyeing conditions. mdpi.com

Computational Modeling and Simulation of Direct Violet 51 Adsorption Phenomena

Computational modeling and simulation are increasingly being used to gain a deeper understanding of the adsorption process at a molecular level.

Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the substrate at a constant temperature. Several isotherm models, including the Langmuir, Freundlich, and Temkin models, are used to analyze experimental data. researchgate.netmdpi.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. researchgate.netscientific.net The model that best fits the experimental data provides insights into the nature of the adsorption process. For Direct Violet 51, both Langmuir and Freundlich models have been reported to fit the adsorption data well, depending on the adsorbent used. scientific.netmdpi.com

Kinetic Models: As mentioned in Section 3.1, kinetic models like the pseudo-first-order and pseudo-second-order models are used to describe the rate of dye adsorption. mdpi.com These models help in understanding the mechanism of adsorption and identifying the rate-controlling steps. The pseudo-second-order model has often been found to be the most suitable for describing the kinetics of Direct Violet 51 adsorption. nih.govresearchgate.net

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for optimizing processes. It can be employed to study the combined effects of multiple parameters, such as pH, temperature, and dye concentration, on the dyeing efficiency. researchgate.net This allows for the determination of the optimal conditions for achieving the maximum dye removal.

The following table summarizes the key findings from various studies on the interaction of Direct Violet 51 with different substrates.

| Parameter | Finding | Reference |

| Adsorption Thermodynamics | Can be endothermic or exothermic depending on the adsorbent. Spontaneous nature confirmed by negative ΔG°. | researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net |

| Adsorption Kinetics | Often follows the pseudo-second-order model, suggesting chemisorption as a rate-limiting step. | nih.govresearchgate.net |

| Intermolecular Forces | A combination of van der Waals forces, hydrogen bonding, and ionic interactions. | nih.govunam.mxresearchgate.net |

| Spectroscopic Analysis | UV-Vis and FTIR are used to monitor adsorption and identify functional groups involved in binding. | mdpi.comp2infohouse.orgtandfonline.comresearchgate.netppaspk.org |

| Effect of pH | Optimal pH varies with the adsorbent; crucial for controlling surface charge and dye-fiber interaction. | nih.govscientific.net |

| Effect of Electrolytes | Essential for dyeing cellulosic fibers to overcome electrostatic repulsion. | ncsu.eduwhiterose.ac.ukwhiterose.ac.uk |

| Effect of Temperature | Affects both the rate of diffusion and the equilibrium adsorption. Optimal temperature depends on the system. | mdpi.comresearchgate.netcolorfuldyes.commdpi.com |

| Computational Modeling | Langmuir and Freundlich isotherms, along with kinetic models, are used to describe the adsorption process. | researchgate.netnih.govresearchgate.netscientific.netmdpi.com |

Application Technologies and Performance Enhancement for Direct Violet 51

Optimization of Dyeing Processes for Cellulosic Materials (e.g., cotton, viscose)

Direct Violet 51 is well-suited for dyeing cellulosic fibers such as cotton, flax, viscose rayon, acetate, and jute. krishnadyes.net As a direct dye, it is water-soluble and can be applied directly to these fibers, which simplifies the dyeing process. ontosight.aicottoninc.com The optimization of this process is crucial for achieving desired color yield, fastness, and resource efficiency.

Key parameters in the dyeing process that can be optimized include dye concentration, temperature, pH, and the use of electrolytes. Research has shown that for cotton/nylon blended fabrics, modifying the cotton fibers through cationization can significantly improve dye uptake. researchgate.net One study identified optimal conditions for a modified dyeing process as a dye concentration of 2% (on weight of fabric), a pH of 4, a dyeing temperature of 95°C, and a dyeing time of 55 minutes. researchgate.net Under these conditions, a dye exhaustion rate of 95.4% was achieved. researchgate.net

Another critical aspect of optimization is the control of dye concentration in the dyebath. For certain applications, like textile-based sensors, the concentration of Direct Violet 51 is optimized to maximize color change upon exposure to specific chemicals. tandfonline.com For instance, a concentration of 2% on the weight of the fabric was found to produce the maximum color change when exposed to gaseous N,N-dimethylformamide (DMF). tandfonline.com

The solubility of Direct Violet 51 is also a key factor, with studies indicating a solubility of 15 g/L at 60°C and 25 g/L at 97°C. worlddyevariety.com Proper control of these parameters ensures efficient and even dyeing of cellulosic materials.

Innovative Dyeing Techniques and Process Engineering Utilizing Direct Violet 51

Recent advancements have focused on developing more sustainable and efficient dyeing methods for Direct Violet 51. One innovative approach involves a direct-steaming process after padding the fabric with the dye liquor. researchgate.net This method has been shown to produce better color brightness compared to traditional drying and steaming procedures. researchgate.net The optimal conditions for this process were found to be a dye concentration of 25 g/L and a steaming time of 25 minutes at an initial pH of 5. researchgate.net This technique offers a significant reduction in water consumption and production costs, by approximately 67% and 28.9% respectively, compared to conventional methods. researchgate.net

Another area of innovation is the development of salt-free and alkali-free dyeing systems. By modifying cotton fabrics, it is possible to dye them with direct dyes like Direct Violet 51 without the need for large amounts of salt and alkali, which are traditionally used to improve dye exhaustion. colorfuldyes.com This not only reduces chemical consumption but also lessens the environmental impact of the dyeing process. colorfuldyes.com

Furthermore, micro-suspension dyeing technology presents a promising alternative. colorfuldyes.com In this method, the dye is applied as micro-suspended particles, which are then adsorbed, diffused, and fixed onto the fibers. colorfuldyes.com This technique can lead to more even dyeing and allows for faster heating rates, saving time and energy. colorfuldyes.com

Mechanisms of Color Fastness, Light Fastness, and Wash Fastness in Direct Violet 51 Applications

The performance of a dyed textile is largely determined by its fastness properties, which refer to the resistance of the color to various external factors. wikipedia.org

Light Fastness: This refers to a dye's resistance to fading when exposed to light. textileengineering.net The light fastness of Direct Violet 51 is generally considered moderate. krishnadyes.netcolorantsgroup.com The molecular structure of the dye and its interaction with the fiber play a significant role in its light fastness. textileengineering.net The presence of certain metal ions can sometimes be used to form complexes with the dye molecules, which can improve light fastness. textileengineering.net

Wash Fastness: This measures the resistance of the color to washing. wikipedia.org Direct Violet 51 typically exhibits poor to moderate wash fastness due to the nature of its bond with the fiber. cottoninc.comcolorantsgroup.com However, the wash fastness can be significantly improved by applying a fixing agent after the dyeing process. cottoninc.com Proper rinsing and washing procedures after dyeing are also essential to remove any unfixed dye molecules, which can contribute to color loss. cottoninc.com In some cases, the structure of the dye itself can influence its wash fastness; for example, the linear structure of Direct Violet 51 can make it easier to remove during washing compared to dyes with more complex structures. emerald.com

Table of Fastness Properties for Direct Violet 51

| Fastness Property | Rating | Source(s) |

|---|---|---|

| Light Fastness | 2 - 5 | krishnadyes.netcolorantsgroup.comnitindyechem.com |

| Wash Fastness | 1 - 4 | krishnadyes.netcolorantsgroup.com |

Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better performance.

Integration of Direct Violet 51 in Advanced Textile Functionalities

Beyond traditional coloration, Direct Violet 51 is being explored for its potential in creating textiles with advanced functionalities. One of the most notable areas is in the development of "smart textiles" that can act as sensors. olikrom.com These textiles can change color in response to external stimuli, providing a visual indication of changes in the environment. olikrom.com

For example, cotton fabrics dyed with Direct Violet 51 have been shown to function as colorimetric sensors for detecting volatile organic compounds (VOCs). tandfonline.comtandfonline.com When exposed to certain polar VOCs, such as N,N-dimethylformamide (DMF), the color of the dyed fabric changes. tandfonline.comtandfonline.com This color change can be measured and correlated to the concentration of the VOC present. tandfonline.com This application leverages the dye's inherent chemical properties to create a functional textile that can be used for monitoring air quality or detecting chemical leaks. researchgate.net

Utilization of Direct Violet 51 in Paper and Leather Industries: Technical Considerations

Direct Violet 51 is also widely used for coloring paper and leather. ontosight.aimade-in-china.comworlddyevariety.comlookchem.com

Paper Industry: In paper manufacturing, direct dyes like Direct Violet 51 are used to color the paper pulp. sardarchemicals.com The dye is added to the pulp slurry, where it adsorbs onto the cellulose (B213188) fibers. google.com It is often used as a shading dye to adjust the whiteness and tone of the paper. google.com Technical considerations include the dye's solubility in the pulp mixture, its affinity for the paper fibers, and its impact on the final paper properties. worlddyevariety.com

Leather Industry: Direct Violet 51 is also used for dyeing leather. ontosight.aimade-in-china.comworlddyevariety.com The dyeing process for leather is different from that of textiles, as the dye must penetrate the dense fibrous structure of the leather. The pH of the dye bath and the use of auxiliary chemicals are important parameters to control for achieving even and deep coloration. worlddyevariety.com

Direct Violet 51 in Smart Materials and Sensing Applications

The unique chemical properties of Direct Violet 51 make it a candidate for use in smart materials and sensing technologies beyond textiles. tandfonline.comolikrom.com Smart materials are designed to respond to changes in their environment, and the color-changing ability of Direct Violet 51 is a key feature in this regard. olikrom.com

The sensing capabilities of Direct Violet 51 are based on the phenomena of solvatochromism and vapochromism.

Solvatochromism: This is the phenomenon where the color of a substance changes depending on the polarity of the solvent it is dissolved in. tandfonline.com Direct Violet 51 is a positive solvatochromic dye, meaning its maximum absorption wavelength shifts to a longer wavelength (a bathochromic shift) as the polarity of the solvent increases. tandfonline.com This is due to the different ways the solvent molecules stabilize the ground and excited electronic states of the dye molecule. researchgate.net

Solvatochromic Shift of Direct Violet 51 in Different Solvents

| Solvent | Relative Polarity | Maximum Absorption Wavelength (nm) |

|---|---|---|

| Tetrahydrofuran (THF) | 0.207 | (Not specified) |

| Acetone (B3395972) | 0.355 | (Not specified) |

| N,N-Dimethylformamide (DMF) | 0.386 | (Not specified) |

| Methanol | 0.762 | (Not specified) |

| Glycerin | 0.812 | (Not specified) |

| Water | 1.000 | (Not specified) |

Data from a study investigating the solvatochromism of Direct Violet 51. tandfonline.com

Vapochromism: This is a similar phenomenon where the color of a material changes upon exposure to a vapor. tandfonline.com For Direct Violet 51, this is particularly evident when it is applied to a substrate like cotton fabric and then exposed to the vapors of volatile organic compounds (VOCs). tandfonline.comtandfonline.com For example, when a cotton fabric dyed with Direct Violet 51 is exposed to DMF vapor, its maximum absorption wavelength shifts from 560 nm to 530 nm, resulting in a noticeable color change. tandfonline.comtandfonline.com This vapochromic response is attributed to a combination of solvatochromism (as the VOCs interact with the dye molecules) and changes in the aggregation of the dye molecules on the fabric surface. tandfonline.comtandfonline.com

Development of Textile-Based Volatile Organic Compound Sensors Using Direct Violet 51

The integration of sensing capabilities into textiles has paved the way for smart materials capable of detecting environmental hazards, including volatile organic compounds (VOCs). Research into colorimetric sensors, which signal the presence of a chemical by changing color, has identified certain direct dyes as promising candidates for this technology. Among these, Direct Violet 51 has emerged as a particularly effective vapochromic dye for fabricating textile-based VOC sensors. tandfonline.comtandfonline.com

Studies investigating various direct dyes for detecting gaseous VOCs found that Direct Violet 51, when applied to cellulose fabrics like cotton, demonstrated the best sensing performance, both visually and instrumentally. tandfonline.comresearchgate.net Researchers selected Direct Violet 51 out of 11 different direct dyes after testing their responses to 13 types of VOCs. tandfonline.com The dye's effectiveness is particularly notable in the detection of polar VOCs. tandfonline.com

The fabrication process involves applying the dye to a cotton fabric substrate. tandfonline.com This dyed textile acts as a colorimetric sensor that can detect low concentrations of VOCs in the vapor phase at room temperature. tandfonline.comresearchgate.net

Research Findings and Performance

Detailed investigations into cotton fabrics dyed with Direct Violet 51 have revealed significant color changes upon exposure to various VOCs. The sensor shows a high sensitivity towards polar solvents. tandfonline.comresearchgate.net The most substantial color change was observed in the presence of N,N-dimethylformamide (DMF). tandfonline.com Other polar VOCs like acetone and pyridine (B92270) also induce a notable colorimetric response. tandfonline.com

The performance of the Direct Violet 51-based textile sensor has been quantified through several key metrics:

Color Difference (ΔE): The sensor exhibits a significant and measurable color difference upon exposure to VOCs. When exposed to 10 ppm of DMF gas, the sensor showed a color difference (ΔE) of approximately 10 within 100 minutes. tandfonline.comtandfonline.com In another test, exposure to acetone, DMF, and pyridine resulted in a color difference of 15 or higher, with DMF showing the highest change at 29.4. tandfonline.com

Spectroscopic Shift: Exposure to VOCs causes both a hypsochromic shift (a shift to a shorter wavelength) and a hyperchromic shift (an increase in absorbance intensity). tandfonline.comtandfonline.com For instance, under DMF gas exposure, the maximum absorption wavelength of the dyed fabric shifted from 560 nm to 530 nm. tandfonline.comresearchgate.netresearchgate.net

Response to Different VOCs: The sensor's ability to detect various VOCs has been documented, with a particularly strong response to polar solvents.

Table 1: Performance of Direct Violet 51 Textile Sensor with Different VOCs

| Volatile Organic Compound (VOC) | Concentration | Exposure Time | Color Difference (ΔE) | Wavelength Shift (λmax) |

| N,N-dimethylformamide (DMF) | 10 ppm | 100 min | ~10 | 560 nm to 530 nm |

| N,N-dimethylformamide (DMF) | Saturated Vapor | N/A | 29.4 | N/A |

| Acetone | Saturated Vapor | N/A | >15 | N/A |

| Pyridine | Saturated Vapor | N/A | >15 | N/A |

The sensing mechanism is attributed to a combination of three factors: solvatochromism, the aggregative characteristics of the dye, and the amount of VOCs adsorbed by the fabric. tandfonline.comtandfonline.com Solvatochromism refers to the change in color due to the polarity of the surrounding solvent (the VOC in this case). researchgate.net The planar structure of Direct Violet 51 molecules facilitates aggregation, and the interaction with VOC molecules alters this aggregation state, contributing to the color change. tandfonline.comtandfonline.com

Furthermore, the sensor has demonstrated good reusability. Research indicates that the colorimetric textile sensor retained its sensing performance even after 10 cycle tests. tandfonline.comtandfonline.com This durability is a critical factor for the practical application of such sensors.

Environmental Fate and Degradation of Direct Violet 51

Biodegradation Pathways and Bioremediation Strategies for Direct Violet 51

The biodegradation of azo dyes like Direct Violet 51 is a complex process primarily initiated by the reductive cleavage of the azo bond (–N=N–). This initial step is often anaerobic and results in the formation of aromatic amines, which may be colorless but can still be hazardous. scbt.comuminho.pt Subsequent aerobic degradation of these amines can lead to complete mineralization. uminho.pt

Various microorganisms have been identified for their potential in bioremediating effluents containing Direct Violet 51. The fungus Aspergillus oryzae has been utilized in its "pellet" form for the biosorption of Direct Violet 51 from aqueous solutions. nih.gov Studies have shown that both non-autoclaved and autoclaved hyphae of A. oryzae are effective, with optimal biosorption occurring at an acidic pH of 2.50. nih.gov Another fungal strain, Aspergillus niger, demonstrated significant removal of a direct violet dye, achieving removal efficiencies of 92.4% and 91.4% at pH 2 and 8, respectively, within 24 hours. researchgate.net This treatment also led to a 76–91% reduction in the chemical oxygen demand (COD). researchgate.net

Bacterial degradation has also been proven effective. Lysinibacillus fusiformis has been reported to decolorize Direct Violet 51 with 98% efficiency. tandfonline.com Similarly, a strain of Enterobacter sp. isolated from textile industry effluent demonstrated the ability to completely degrade 150 mg/L of Crystal Violet, a related triphenylmethane (B1682552) dye, within 72 hours under specific optimized conditions. nih.gov The efficiency of microbial degradation often relies on the synergistic action of a mixed microbial culture. uminho.pt The primary enzymes involved in the initial anaerobic cleavage of the azo bond are azoreductases. uminho.pt Following this, enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, produced by various fungi and bacteria, play a crucial role in the oxidation and breakdown of the resulting aromatic amines. acs.orgnih.govnih.gov

Table 1: Microbial Strains and their Efficiency in Degrading Violet Dyes

| Microorganism | Dye | Degradation Efficiency | Reference |

|---|---|---|---|

| Lysinibacillus fusiformis | Direct Violet 51 | 98% | tandfonline.com |

| Aspergillus niger | Direct Violet Dye | 92.4% (at pH 2) | researchgate.net |

| Aspergillus oryzae | Direct Violet 51 | Effective Biosorption | nih.gov |

Photodegradation Mechanisms of Direct Violet 51 under Various Irradiation Conditions

Photodegradation involves the decomposition of dye molecules through the action of light energy. For Direct Violet 51, this process can be initiated by UV or solar irradiation, often in the presence of a photocatalyst. The mechanism typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents. ijcce.ac.irrasayanjournal.co.inijcce.ac.ir

When a photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (e⁻/h⁺). mdpi.com These charge carriers then react with water and dissolved oxygen to produce ROS. mdpi.com The generated hydroxyl radicals can non-selectively attack the dye molecule, leading to the cleavage of the chromophoric azo bonds and the progressive breakdown of the aromatic rings, eventually resulting in mineralization to CO₂, water, and inorganic ions. ijcce.ac.irresearchcommons.org

Studies have shown that Direct Violet 51 can be effectively degraded under both UV and solar light. The degradation of the dye under UV irradiation is believed to occur through two main mechanisms: one happening directly on the dye molecule and the other on the surface of the catalyst. researchcommons.org In solar photocatalysis using ZnO, scavenging experiments have identified superoxide radicals (•O₂⁻) and electrons (e⁻) as the main species responsible for the degradation of Direct Violet 51. ijcce.ac.irresearchgate.net The efficiency of photodegradation is influenced by factors such as the type of irradiation, pH of the solution, and the presence of photocatalysts. For instance, using a CeO₂/rGO hybrid photocatalyst, the degradation of Direct Violet 51 decreased from 93% to 64% under UV light and from 91% to 55% under solar light as the initial dye concentration increased from 50 to 250 mg/L. rasayanjournal.co.in

Advanced Oxidation Processes (AOPs) for Direct Violet 51 Effluent Treatment

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water by generating highly reactive hydroxyl radicals (•OH). ijcce.ac.irmdpi.com These processes, including sonophotocatalysis, heterogeneous photocatalysis, and electrochemical methods, have proven effective for the degradation of recalcitrant dyes like Direct Violet 51. sciencepublishinggroup.com

Sonophotocatalytic Degradation Using Novel Catalysts

Sonophotocatalysis combines ultrasound (sonolysis) and photocatalysis to enhance the degradation of organic pollutants. The acoustic cavitation created by ultrasound improves mass transfer and de-agglomerates catalyst particles, increasing the available active surface area. deswater.com

In a study on the degradation of Direct Violet 51, a copper-impregnated alumina (B75360) (Cu-Al₂O₃) photocatalyst was used under visible light irradiation and sonication. deswater.comhilarispublisher.com The combination of these processes, known as sonophotocatalysis, proved to be more effective than photolysis, sonolysis, photocatalysis, or sonocatalysis alone. deswater.com The degradation efficiency was significantly influenced by pH, with 100% degradation of DV-51 achieved in 60 minutes at a pH of 10. deswater.comhilarispublisher.com The addition of hydrogen peroxide (H₂O₂), an oxidizing agent, further accelerated the process, increasing the degradation of DV-51 from 23.9% to 84.6% with the addition of 8 mmol of H₂O₂. hilarispublisher.com This enhancement is due to H₂O₂ acting as an additional source of hydroxyl radicals.

Heterogeneous Solar Photocatalysis (e.g., TiO₂, ZnO, Bi₂MoO₆/GO)

Heterogeneous photocatalysis using semiconductor materials is a widely researched AOP for dye degradation. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used due to their chemical stability, non-toxicity, and effectiveness. ijcce.ac.ir Both have been successfully employed in the solar photocatalytic degradation of Direct Violet 51. ijcce.ac.irijcce.ac.irresearchgate.net In one study, a degradation efficiency of 100% was achieved using a ZnO/Solar light system under optimal conditions. ijcce.ac.irresearchgate.net The efficiency of these catalysts is dependent on parameters like catalyst dose and initial dye concentration. For ZnO, the removal rate reached 100% at a concentration of 10 ppm, but only 25% at 75 ppm for the same irradiation time. ijcce.ac.ir

More recently, novel composite materials have been developed to enhance photocatalytic activity under visible/solar light. A composite of bismuth molybdate (B1676688) and graphene oxide (Bi₂MoO₆/GO) demonstrated exceptional performance, achieving 99.00% degradation of Direct Violet 51 within 80 minutes under solar light. researchgate.netresearchgate.netasianindexing.comppaspk.orgppaspk.orgppaspk.org The Bi₂MoO₆/GO nanoflakes showed high stability and reusability, maintaining over 93% degradation efficiency after seven cycles. researchgate.netasianindexing.comppaspk.org Another novel photocatalyst, a Chitosan-CuO-ZnO nanocomposite, achieved 92.3% degradation of DV-51 within 80 minutes under visible light. soran.edu.iq

Table 2: Performance of Various Photocatalysts in Degrading Direct Violet 51

| Photocatalyst | Light Source | Degradation Efficiency | Time (min) | Reference |

|---|---|---|---|---|

| ZnO | Solar | 100% | 120 | ijcce.ac.irresearchgate.net |

| TiO₂ | Solar | 81% | 160 | ijcce.ac.ir |

| Bi₂MoO₆/GO | Solar | 99.00% | 80 | researchgate.netasianindexing.comppaspk.org |

| Chitosan-CuO-ZnO | Visible | 92.3% | 80 | soran.edu.iq |

Electrochemical Degradation Pathways and Optimization

Electrochemical degradation is an AOP that uses electrical energy to break down pollutants. mdpi.com This method can decolorize Direct Violet 51 in water, and its efficiency can be determined by monitoring the decolorization over time. One study investigated the electrochemical treatment of DV-51 and found that the process was effective for its removal from aqueous solutions. ijcce.ac.ir

Adsorptive Removal Strategies for Direct Violet 51 from Wastewater

Adsorption is a physical process where dye molecules are removed from a solution by adhering to the surface of a solid material, known as an adsorbent. It is considered a low-cost and effective method for treating dye-containing wastewater. mdpi.com Various low-cost materials have been investigated for their capacity to adsorb Direct Violet 51.

Lignocellulosic wastes, such as sugarcane bagasse, have been used as efficient biosorbents. nih.gov Studies optimizing parameters like pH, contact time, and biosorbent dose found that removal was most favorable at pH 2. nih.gov The adsorption process was found to follow the pseudo-second-order kinetic model and the Langmuir adsorption isotherm, with a maximum biosorption capacity of 39.6 mg/g for HCl-treated sugarcane bagasse. nih.gov

Marble wastes, specifically hoshanar and sunny grey, have also been converted into novel adsorbents. mdpi.com After treatment with a mixture of potassium ferricyanide (B76249) and sodium metasilicate (B1246114), hoshanar marble waste showed a maximum adsorption capacity of 105.31 mg/g. mdpi.com The adsorption data for this material best fit the Langmuir isotherm and the pseudo-second-order kinetic model. mdpi.com

Bentonite (B74815) clay nanocomposites are another promising adsorbent. mdpi.com Bentonite treated with sodium metasilicate and potassium ferricyanide removed 96.6% of Direct Violet 51 from solution. This adsorption process was best described by the Freundlich isotherm model and pseudo-second-order kinetics, indicating a multilayer adsorption process. mdpi.com The analysis of variance (ANOVA) has been used to optimize removal conditions, with one study finding an optimal removal of 99.1% at a pH of 3 and an adsorbent load of 3.075 g/L. researchgate.net

Table 3: Adsorption Capacities of Various Adsorbents for Direct Violet 51

| Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference |

|---|---|---|---|---|---|

| HCl-treated Sugarcane Bagasse | 39.6 | 2 | Pseudo-second-order | Langmuir | nih.gov |

| Hoshanar Marble Waste (treated) | 105.31 | - | Pseudo-second-order | Langmuir | mdpi.com |

| Bentonite Nanocomposite | - | - | Pseudo-second-order | Freundlich | mdpi.com |

Application of Low-Cost Adsorbents (e.g., Bentonite, Sugarcane Bagasse, Marble Waste)

The use of low-cost, widely available materials as adsorbents presents an economically viable and effective strategy for removing Direct Violet 51 from aqueous solutions.

Bentonite: Bentonite clay, a naturally occurring material composed primarily of montmorillonite, has been investigated for its capacity to adsorb Direct Violet 51. mdpi.com To enhance its efficacy, bentonite can be modified into novel nanocomposites. Studies have shown that bentonite treated with sodium metasilicate and potassium ferricyanide can achieve a removal rate of 96.6% for Direct Violet 51. austinpublishinggroup.com In comparison, untreated bentonite removed 80% of the dye under similar conditions. austinpublishinggroup.com The adsorption process is influenced by factors such as pH, temperature, and adsorbent dose. For instance, with modified bentonite, the adsorption of Direct Violet 51, which is cationic in nature, was observed to be lower at acidic pH values. austinpublishinggroup.com Research on Fe³⁺/Ti⁴⁺ pillared bentonite found that maximum adsorption of Direct Violet 51 occurred at pH 4, with the pillared material showing significantly higher uptake (up to 80%) compared to natural bentonite (<10%). mdpi.com

Sugarcane Bagasse: Sugarcane bagasse, a lignocellulosic waste product from the sugar industry, has proven to be an effective biosorbent for Direct Violet 51. nih.govscbt.com Research has explored sugarcane bagasse in its native, chemically treated (HCl-treated), and immobilized (Na-alginate) forms. nih.gov The removal is highly dependent on pH, with optimal conditions found at a pH of 2. nih.gov Chemical treatment can significantly enhance adsorption capacity; one study reported a maximum biosorption of 39.6 mg/g using HCl-treated sugarcane bagasse. nih.gov The process is generally exothermic, and Fourier transform infrared (FT-IR) analysis indicates that hydroxyl, carbonyl, and carboxyl groups on the bagasse surface are involved in the biosorption process. nih.gov

Marble Waste: Industrial marble waste, such as hoshanar and sunny grey marble, has been repurposed as a low-cost adsorbent for Direct Violet 51. lidsen.comdeswater.com The adsorption mechanism involves weak van der Waals forces between the negatively charged marble surface (in its aqueous state) and the positively charged dye molecules. lidsen.com Treatment of the marble waste can improve its performance. For example, hoshanar marble waste treated with a combination of potassium ferricyanide and sodium metasilicate demonstrated a maximum adsorption capacity of 105.31 mg/g, a substantial increase from the 67.19 mg/g capacity of its untreated counterpart. lidsen.comresearchgate.net The adsorption efficiency increases with contact time, with maximum removal typically observed after 240 minutes. lidsen.com

| Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| HCl-Treated Sugarcane Bagasse | 39.6 | 2 | nih.gov |

| Treated Hoshanar Marble Waste | 105.31 | Not Specified | lidsen.com |

| Untreated Hoshanar Marble Waste | 67.19 | Not Specified | lidsen.com |

| Natural Rubber Chips | 0.0245 | 7 | mdpi.com |

| Fe³⁺/Ti⁴⁺ Pillared Bentonite | 51 µmol/g | 4 | mdpi.com |

Development of Molecularly Imprinted Polymers for Selective Removal

Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials tailored to recognize and bind to a specific target molecule. frontiersin.orgwur.nl This "lock-and-key" mechanism makes them promising for the targeted removal of pollutants like Direct Violet 51 from complex wastewater streams. wur.nlbiointerfaceresearch.com

A study on the synthesis of a MIP for Direct Violet 51 removal used the dye as the template molecule, methacrylic acid as the functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker, and 2,2-azobisisobutyronitrile (AIBN) as the initiator. frontiersin.orgbiointerfaceresearch.com The resulting MIPs demonstrated a significantly higher adsorption capacity for Direct Violet 51 compared to Non-Imprinted Polymers (NIPs) synthesized without the template molecule. biointerfaceresearch.com The MIPs' selectivity for Direct Violet 51 was confirmed by testing against structurally similar dyes, where they showed a high rebinding efficiency of 94%. biointerfaceresearch.com This high degree of selectivity allows for the effective removal of the target dye even from mixed-pollutant effluents. frontiersin.orgbiointerfaceresearch.com

| Polymer Type | Adsorption Capacity (mg g⁻¹) | Rebinding Efficiency (%) | Reference |

|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) | 42.553 | 94 | biointerfaceresearch.com |

| Non-Imprinted Polymer (NIP) | 7.0 | Not Applicable | biointerfaceresearch.com |

Adsorption Isotherms and Kinetic Modeling (e.g., Langmuir, Freundlich, Pseudo-second order)

To understand and optimize the adsorption process of Direct Violet 51 onto various materials, researchers employ isotherm and kinetic models. These models describe the equilibrium distribution of the dye between the liquid and solid phases and the rate at which adsorption occurs.

Adsorption Isotherms: The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.commdpi.com

The Freundlich model is an empirical model that describes multilayer adsorption onto a heterogeneous surface. mdpi.comaustinpublishinggroup.com

For the adsorption of Direct Violet 51, different models have been found to provide the best fit depending on the adsorbent. For instance, the adsorption onto sugarcane bagasse and natural rubber chips was well-described by the Langmuir model. nih.govmdpi.com In contrast, the adsorption onto certain modified bentonite clays (B1170129) was better represented by the Freundlich isotherm, suggesting a multilayer adsorption process. austinpublishinggroup.com For hoshanar marble waste, the Langmuir model was found to be the best fit. lidsen.com

Kinetic Modeling: Kinetic studies are crucial for determining the rate-controlling step of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely applied.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Across numerous studies involving adsorbents like sugarcane bagasse, marble waste, and modified bentonite, the pseudo-second-order kinetic model has consistently provided the best fit for the experimental data for Direct Violet 51 removal. austinpublishinggroup.comnih.govlidsen.com This indicates that chemical adsorption is likely the dominant mechanism governing the rate of dye uptake.

| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Sugarcane Bagasse | Langmuir | Pseudo-second-order | nih.gov |

| Hoshanar Marble Waste | Langmuir | Pseudo-second-order | lidsen.comresearchgate.net |

| Modified Bentonite | Freundlich | Pseudo-second-order | austinpublishinggroup.com |

| Natural Rubber Chips | Langmuir | Not Specified | mdpi.com |

| Molecularly Imprinted Polymer (MIP) | Not Specified | Pseudo-second-order | biointerfaceresearch.com |

Membrane Separation Technologies for Direct Violet 51 Recovery and Wastewater Treatment

Membrane separation processes are established physical treatment methods for removing dyes from textile wastewater. mdpi.comfrontiersin.org Technologies such as nanofiltration (NF) and reverse osmosis (RO) are particularly effective due to their small pore sizes, which can retain complex dye molecules. mdpi.com These methods can achieve high removal efficiencies, often exceeding 90%, for a wide range of dyes. lidsen.comlidsen.com

While these technologies are generally applicable to effluents containing azo dyes like Direct Violet 51, specific research detailing the operational parameters and performance for this particular compound is limited in the available literature. ppaspk.orgmdpi.com The general principle involves applying pressure to force water through a semi-permeable membrane, which rejects the larger dye molecules. austinpublishinggroup.com Nanofiltration is often considered highly efficient for dye removal because its molecular weight cut-off is suitable for retaining most dye molecules. mdpi.com

Despite their high efficiency, a significant challenge associated with membrane technologies is membrane fouling, where deposited or adsorbed dye molecules block the membrane pores, leading to a reduction in permeate flux and requiring periodic cleaning or membrane replacement. lidsen.com

Environmental Impact Assessment of Direct Violet 51 on Aquatic and Terrestrial Ecosystems

The release of Direct Violet 51 into the environment can have several adverse effects on ecosystems. As an azo dye, it is designed for stability and can persist in water, soil, and sediment. eeer.org

Aquatic Ecosystems: In aquatic environments, the primary impact of water-soluble dyes like Direct Violet 51 is the coloration of water. lidsen.com This increased turbidity reduces the penetration of sunlight, which is critical for the process of photosynthesis in aquatic plants and algae. lidsen.com This disruption can affect the entire food chain by limiting the growth of primary producers. lidsen.com While some direct dyes are known to be acutely toxic to aquatic organisms such as fish, crustaceans, and algae, a screening assessment by the Canadian government concluded that the group of azo direct dyes including Direct Violet 51 presents a low risk of harm to organisms and the broader integrity of the environment, based on predicted environmental concentrations. eeer.org However, another source states that Direct Violet 51 may cause long-term adverse effects in the aquatic environment. eeer.orgscbt.com Under anaerobic conditions, which can occur in sediments, the azo bonds (-N=N-) of the dye can be reductively cleaved, breaking down into constituent aromatic amines, which are themselves a class of environmental concern. eeer.org

Terrestrial Ecosystems: When dye-laden wastewater is used for irrigation or when contaminated sludge is disposed of on land, Direct Violet 51 can impact terrestrial ecosystems. Studies on the effects of textile dyes on soil microorganisms have shown that they can have a devastating effect on beneficial bacteria such as Rhizobium and Azotobacter, which are crucial for nitrogen fixation. In contrast, some fungal species, such as Aspergillus niger, have demonstrated strong resistance to the dye's toxicity and can even be used for its bioremediation. The persistence of the dye in soil is considered high, meaning it does not readily biodegrade under many conditions. eeer.org

Analytical Methodologies for Direct Violet 51 Detection and Characterization

Spectrophotometric Quantification and Monitoring of Direct Violet 51

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental and widely used technique for the quantification and monitoring of Direct Violet 51 in aqueous solutions. ppaspk.orgresearchgate.net This method is based on the principle that the dye concentration is directly proportional to the absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. upi.edulibretexts.org

The primary application of UV-Vis spectrophotometry for Direct Violet 51 is to track its removal or degradation over time in various treatment processes, such as photocatalysis and electrochemical oxidation. ppaspk.orgresearchgate.net The concentration of the dye is determined by measuring the absorbance at its maximum absorption wavelength (λmax). For Direct Violet 51, the characteristic absorbance peak is typically observed in the visible region of the spectrum. ppaspk.org The degradation efficiency is calculated by monitoring the decrease in the absorbance intensity at this λmax. ppaspk.org

A study on the photodegradation of Direct Violet 51 reported a maximum absorbance wavelength (λmax) of 586 nm. ppaspk.org The monitoring process involves taking aliquots of the dye solution at regular intervals, centrifuging them to remove any suspended particles, and then measuring the absorbance of the supernatant with a UV-Visible spectrophotometer. ppaspk.org The percentage of dye degradation can be calculated using the initial and final absorbance values.

The choice of solvent can influence the λmax of Direct Violet 51, a phenomenon that can be correlated with solvent polarity. researchgate.net This solvatochromic effect is an important consideration in developing accurate spectrophotometric methods.

| Parameter | Value/Description | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 586 nm | ppaspk.org |

| Principle | Beer-Lambert Law | upi.edu |

| Application | Monitoring dye degradation and quantification in aqueous solutions | ppaspk.orgresearchgate.net |

| Sample Preparation | Centrifugation of samples to remove suspended solids | ppaspk.org |

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Direct Violet 51 and its Metabolites

Chromatographic techniques are powerful tools for the separation, identification, and quantification of Direct Violet 51 and its degradation products, especially in complex matrices. curtin.edu.au High-Performance Liquid Chromatography (HPLC) is a principal method used for the analysis of textile dyes due to its high resolution and sensitivity. najah.eduhitachi-hightech.com

An HPLC system for dye analysis typically consists of a C18 column and a mobile phase, which is often a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile). hitachi-hightech.comsielc.com Detection is commonly achieved using a Diode Array Detector (DAD), which can acquire absorbance spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for each component in a mixture and can aid in peak identification by comparing spectra with that of a known standard. hitachi-hightech.com

For the analysis of degradation products or metabolites, which may be present at low concentrations and lack a strong chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable technique. LC-MS couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique allows for the determination of the molecular weights of the separated compounds, providing crucial information for their structural elucidation. nih.gov The analysis of reaction intermediates in the degradation of azo dyes has been successfully performed using HPLC-mass spectrometry. researchgate.net

| Technique | Typical Column | Detector | Application | Reference |

|---|---|---|---|---|

| HPLC | C18 | Diode Array Detector (DAD) | Separation and quantification of Direct Violet 51 | hitachi-hightech.com |

| LC-MS | - | Mass Spectrometer | Identification of degradation products and metabolites | nih.gov |

Electrochemical Detection Methods for Direct Violet 51

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of dyes like Direct Violet 51. mdpi.com These techniques are based on measuring the electrical response (e.g., current or potential) of the dye when it undergoes an electrochemical reaction at an electrode surface.

Voltammetric techniques, such as differential pulse voltammetry and square wave anodic stripping voltammetry, are particularly useful for the determination of organic compounds, including dyes. acs.orgmetrohm.com These methods involve applying a varying potential to an electrode and measuring the resulting current. The dye produces a characteristic peak current at a specific potential, which can be used for its quantification. The peak current is typically proportional to the concentration of the dye. Modified electrodes, such as those using carbon paste or nanoparticles, can be employed to enhance the sensitivity and selectivity of the detection. mdpi.com

In the context of Direct Violet 51, electrochemical methods have been utilized to monitor its decolorization during electrochemical treatment. researchgate.net The degradation process can be followed by observing the changes in the UV-Vis spectra of the dye solution before and after electrolysis, confirming the breakdown of the dye's chromophoric structure. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Degradation Product Analysis (e.g., FTIR, SEM, XRD)

Advanced spectroscopic and microscopic techniques play a vital role in characterizing the materials used for the degradation of Direct Violet 51 and in elucidating the structural changes of the dye and its degradation products.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the dye molecule and to study the interactions between the dye and other materials, such as adsorbents or catalysts. researchgate.netresearchgate.net Changes in the FTIR spectrum, such as the disappearance or shifting of peaks after a treatment process, can confirm the involvement of specific functional groups in the degradation or adsorption of the dye. researchgate.net For instance, in studies involving the photodegradation of Direct Violet 51, FTIR has been used to characterize the composite materials employed as photocatalysts. ppaspk.orgresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. In the context of Direct Violet 51, SEM is used to examine the structure of photocatalysts or adsorbents before and after the degradation process. ppaspk.orgresearchgate.net This can reveal information about the surface area and porosity, which are crucial for the efficiency of the treatment.

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure and phase purity of materials. mdpi.com It has been applied to characterize the catalysts used in the photodegradation of Direct Violet 51, confirming the composition and crystal structure of the synthesized materials. ppaspk.orgresearchgate.net

| Technique | Information Obtained | Application in Direct Violet 51 Research | Reference |

|---|---|---|---|

| FTIR | Functional groups, chemical bonding | Characterization of catalysts and adsorbents; monitoring changes in dye structure | ppaspk.orgresearchgate.net |

| SEM | Surface morphology, topography | Characterizing the surface of photocatalysts and adsorbents | ppaspk.orgresearchgate.net |

| XRD | Crystalline structure, phase composition | Confirming the crystal structure and purity of catalysts | ppaspk.orgresearchgate.net |

In-situ and Real-time Monitoring of Direct Violet 51 in Industrial Processes

In industrial settings, such as textile dyeing and wastewater treatment, the ability to monitor dye concentrations in-situ and in real-time is highly desirable for process control and optimization. mdpi.com Traditional methods that require sample extraction and laboratory analysis can be time-consuming and may not provide immediate feedback for process adjustments. mdpi.com

Online monitoring techniques, often based on spectrophotometry, have been developed to overcome these limitations. researchgate.net These systems can be integrated directly into a reactor or a process stream to provide continuous measurements of dye concentration. researchgate.net For colored solutions like those containing Direct Violet 51, the degree of decolorization can be monitored in real-time by measuring the absorbance of the solution. mdpi.com This allows for a more efficient control of the treatment process, as the reaction can be stopped once the desired level of color removal is achieved, saving energy and resources. mdpi.com

The implementation of in-situ monitoring can also involve the use of fiber-optic probes coupled to a spectrometer, allowing for measurements to be taken directly within the reaction vessel without disturbing the process. researchgate.net This approach has been shown to be feasible for monitoring the photocatalytic decolorization of various azo dyes. researchgate.net

Advanced Research Topics and Future Directions in Direct Violet 51 Studies

Development of Nanomaterial-Dye Hybrid Systems with Direct Violet 51

A significant area of advanced research involves the creation of hybrid systems where Direct Violet 51 is combined with nanomaterials. These systems are primarily designed to address the environmental challenge of dye-containing wastewater through enhanced degradation processes, particularly photocatalysis.

Researchers have successfully developed semiconducting nanomaterial composites that act as highly efficient, solar light-driven photocatalysts for the degradation of Direct Violet 51. mdpi.comuob.edu.bhiaea.orgppaspk.org These hybrid systems leverage the unique electronic and surface properties of nanomaterials to accelerate the breakdown of the complex azo dye structure into less harmful substances.

One notable example is the use of Bismuth Molybdate (B1676688)/Graphene Oxide (Bi₂MoO₆/GO) composite nanoflakes. mdpi.comuob.edu.bhppaspk.orgasianindexing.comresearchgate.net In one study, these hydrothermally synthesized nanoflakes demonstrated remarkable photocatalytic activity under solar irradiation, achieving 99.00% degradation of Direct Violet 51 within 80 minutes. mdpi.comppaspk.org The composite's high efficiency is attributed to the synergistic effects between the Bi₂MoO₆, which has a stable perovskite layered structure, and the Graphene Oxide (GO), which possesses excellent electron promoter characteristics that help to reduce the recombination of charge carriers during photocatalysis. mdpi.com The stability of this system is also a key feature, with studies showing that the catalyst can be reused for multiple cycles with only a minor decrease in degradation efficiency. mdpi.comuob.edu.bh

Another promising hybrid system involves Cerium Oxide/reduced Graphene Oxide (CeO₂/rGO). researchgate.net This composite, synthesized using an environmentally friendly method with Carica papaya leaf extract, has been tested for the degradation of Direct Violet 51 under both UV and solar light. researchgate.net The results indicated high degradation efficiency, which was dependent on factors such as the initial dye concentration and pH. researchgate.net

The research findings highlight the potential of these nanomaterial-dye hybrid systems for the effective treatment of industrial wastewater containing Direct Violet 51.

Table 1: Performance of Nanomaterial-Dye Hybrid Systems for Direct Violet 51 Degradation

| Nanomaterial System | Degradation Efficiency | Time | Key Findings | Source |

|---|---|---|---|---|

| Bi₂MoO₆/GO Nanoflakes | 99.00% | 80 minutes | Excellent degradation under solar light; catalyst is stable and reusable (93.84% efficiency after 7 cycles). | mdpi.comuob.edu.bhiaea.org |

| Ni-CN-150 Nanocomposite | 90.42% | 120 minutes | Stable after six cycles of degradation. | researchgate.net |

| CeO₂/rGO Hybrid | Up to 91% | 100 minutes | Effective under solar light; degradation is concentration-dependent. | researchgate.net |